molecular formula C21H19ClN2O3S B2358226 4-chloro-N-(2-methoxyphenyl)-N'-tosylbenzimidamide CAS No. 328014-86-4

4-chloro-N-(2-methoxyphenyl)-N'-tosylbenzimidamide

Cat. No.: B2358226
CAS No.: 328014-86-4
M. Wt: 414.9
InChI Key: VMDPGANFCLTPIQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a tosyl group attached to the benzimidamide core

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-15-7-13-18(14-8-15)28(25,26)24-21(16-9-11-17(22)12-10-16)23-19-5-3-4-6-20(19)27-2/h3-14H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPGANFCLTPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 4-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-methoxyphenyl)-N’-tosylbenzimidamide is unique due to the presence of both a chloro group and a tosyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .

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